molecular formula C9H9BrF2O B6317961 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene CAS No. 1357627-27-0

2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene

Cat. No.: B6317961
CAS No.: 1357627-27-0
M. Wt: 251.07 g/mol
InChI Key: PGNBHWMCGREHGM-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the difluoromethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products can include carboxylic acids or aldehydes.

    Reduction Reactions: Products may include dehalogenated compounds or altered methoxy derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethoxy)pyridine
  • 2-Bromo-3-difluoromethoxy-5-fluoropyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is unique due to the presence of both bromine and difluoromethoxy groups on a dimethylbenzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNBHWMCGREHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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